molecular formula C11H18O2 B13061744 2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde

2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde

Cat. No.: B13061744
M. Wt: 182.26 g/mol
InChI Key: RXJZFGKOUIFHDI-UHFFFAOYSA-N
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Description

2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde is a sophisticated synthetic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a rigid, three-dimensional bicyclo[2.2.2]octane scaffold, which is widely recognized as a valuable bioisostere for para-substituted phenyl rings. Replacing aromatic rings with this saturated system can dramatically improve key physicochemical properties of lead compounds, such as reducing lipophilicity and enhancing aqueous solubility and metabolic stability . The aldehyde functional group provides a versatile handle for further synthetic elaboration, enabling reactions such as reductive amination or condensation to create novel chemical libraries . The 2-ethoxy moiety can further modulate the compound's electronic properties and stability. Researchers can leverage this bifunctional reagent to incorporate the privileged bicyclo[2.2.2]octane core into potential drug candidates, probing its effects on biological activity and pharmacokinetic profiles. This product is intended for use in non-human research only and is not suitable for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-ethoxybicyclo[2.2.2]octane-2-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-2-13-11(8-12)7-9-3-5-10(11)6-4-9/h8-10H,2-7H2,1H3

InChI Key

RXJZFGKOUIFHDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC2CCC1CC2)C=O

Origin of Product

United States

Preparation Methods

Hydroformylation of 1,4-Dimethylenecyclohexane

A common starting material is 1,4-dimethylenecyclohexane, which can be converted into bicyclo[2.2.2]octane derivatives by hydroformylation:

  • Catalysts: Cobalt or ruthenium complexes are used as catalysts.
  • Conditions: Reaction temperatures range from 90 to 250 °C, with pressures of 5 to 300 bar of carbon monoxide and hydrogen.
  • Outcome: This step introduces an aldehyde group at a bridgehead position, yielding bicyclo[2.2.2]octane-2-carbaldehyde intermediates.

This method is documented as an effective means to prepare oxo-substituted bicyclo[2.2.2]octane species, which can then be further derivatized.

Oxidation of Bicyclo[2.2.2]octane Derivatives

Oxidative methods involve:

  • Use of oxidizing agents such as manganese dioxide or oxone (potassium peroxymonosulfate).
  • Transition metal catalysts like palladium dichloride or palladium diacetate facilitate oxidation.
  • Reaction solvents include acetic acid or aqueous acetone mixtures.
  • Reactions are typically conducted at room temperature to moderate heat, often overnight.

These conditions convert bicyclo[2.2.2]octane derivatives into aldehyde or diol intermediates, which can be further modified.

Etherification to Introduce the Ethoxy Group

The ethoxy substituent at the 2-position can be introduced by:

  • Treating the aldehyde intermediate with an alcohol (ethanol) under acidic conditions or via nucleophilic substitution.
  • Use of halogenation agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to activate the aldehyde or adjacent positions for substitution.
  • Strong acids like 100% phosphoric acid or polyphosphoric acid can catalyze the etherification process at elevated temperatures (80–150 °C).

This step converts the aldehyde or related functional group into the ethoxy-substituted bicyclo[2.2.2]octane-2-carbaldehyde.

Step Reagents/Catalysts Conditions Product/Outcome Reference
Hydroformylation CO, H2, Co or Ru catalyst 90–250 °C, 5–300 bar Bicyclo[2.2.2]octane-2-carbaldehyde intermediate
Oxidation Oxone, MnO2, PdCl2, Pd(OAc)2 Room temp to moderate heat, overnight Aldehyde or diol derivatives
Etherification Ethanol, SOCl2, POCl3, strong acids 80–150 °C 2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde
  • The hydroformylation method is advantageous for commercial scale due to its use of gaseous reagents and established catalytic systems.
  • Oxidation reactions using palladium catalysts and oxone provide clean conversions with manageable byproducts, facilitating downstream purification.
  • Etherification under acidic conditions requires careful temperature control to prevent side reactions or decomposition.
  • The choice of catalyst and reaction medium significantly influences yield and selectivity toward the desired 2-ethoxy aldehyde.

The preparation of this compound involves a combination of hydroformylation to introduce the aldehyde group, oxidation to functionalize the bicyclic core, and etherification to install the ethoxy substituent. Transition metal catalysis and controlled reaction conditions are critical for achieving high selectivity and yield. These methods are supported by patent literature and peer-reviewed studies, providing a robust framework for synthesis in both research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-Ethoxybicyclo[2.2.2]octane-2-carboxylic acid.

    Reduction: 2-Ethoxybicyclo[2.2.2]octane-2-methanol.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.2]octane derivatives, including 2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde, are valuable intermediates in organic synthesis. They serve as building blocks for the preparation of complex molecules due to their distinctive reactivity patterns.

  • Synthesis of Derivatives : The compound can be synthesized through various methods, including oxidation reactions using transition metal catalysts and oxidizing agents like sulfuric acid . This process allows for the creation of a variety of substituted bicyclo[2.2.2]octane derivatives that can be further functionalized for specific applications.
  • Enantioselective Synthesis : Recent advancements have demonstrated the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates from this compound, utilizing metal-free conditions that enhance operational simplicity and yield .

Medicinal Chemistry

The compound's structural features make it a candidate for the development of therapeutic agents.

  • Potential Drug Development : Bicyclo[2.2.2]octane derivatives have been investigated for their biological activities, including antiviral properties . The unique bridgehead structure may confer specific interactions with biological targets, making these compounds interesting for drug discovery.
  • Natural Product Synthesis : this compound is also employed in the synthesis of natural products such as terpenes and alkaloids . These natural products often exhibit significant pharmacological activities, thus enhancing the relevance of bicyclic compounds in pharmaceutical research.

Material Science

The applications of this compound extend into material science.

  • Polymer Chemistry : Bicyclic compounds are utilized in the development of advanced materials, including polymers with enhanced mechanical properties and thermal stability . The incorporation of bicyclic structures into polymer matrices can improve material performance in various industrial applications.
  • Coatings and Adhesives : The unique chemical properties of bicyclo[2.2.2]octanes allow them to be used in formulating coatings and adhesives that require specific adhesion characteristics and resistance to environmental factors .

Case Study 1: Antiviral Agents

Research has identified bicyclo[2.2.2]octane derivatives as potential antiviral agents, demonstrating efficacy against various viral strains . The study involved synthesizing multiple derivatives and evaluating their biological activity through in vitro assays.

Case Study 2: Natural Product Synthesis

A recent study focused on the synthesis of complex natural products using this compound as a key intermediate . The researchers reported high yields and enantioselectivities, showcasing the compound's utility in producing biologically relevant molecules.

Mechanism of Action

The mechanism of action of 2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde depends on its interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogues of Bicyclo[2.2.2]octane Derivatives

The bicyclo[2.2.2]octane system is a common motif in organic chemistry. Below is a comparison of key derivatives:

Compound Name Substituents Functional Groups Key Properties/Applications Reference
2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde Ethoxy (-OCH₂CH₃) at C2 Aldehyde (-CHO) at C2 Intermediate in organic synthesis [Inferred]
7-Isopropyl-5-methylbicyclo[2.2.2]octane-2-carbaldehyde Isopropyl at C7, Methyl at C5 Aldehyde (-CHO) at C2 Industrial-grade chemical (99% purity)
1,2-Diazabicyclo[2.2.2]octane Nitrogen atoms at C1 and C2 Amine/imine functionalities Pharmacological intermediates
2-Azabicyclo[2.2.2]octane-4-carbonitrile Nitrogen at C2, Nitrile (-CN) at C4 Nitrile (-CN) Synthetic intermediate for heterocycles
Key Observations:

Nitrogen-containing analogues (e.g., 1,2-diazabicyclo[2.2.2]octane ) exhibit distinct reactivity due to lone-pair electrons, enabling coordination with metals or participation in acid-base reactions.

Functional Group Reactivity :

  • Aldehyde-containing derivatives (target compound and ) are prone to oxidation or nucleophilic addition. However, steric hindrance from the bicyclic framework may slow reactions compared to linear aldehydes.
  • Nitrile groups (e.g., in ) offer versatility in cycloaddition reactions or hydrolysis to carboxylic acids.

Biological Activity

2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde is a compound belonging to the bicyclic family known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Structural Characteristics

The structure of this compound can be described as follows:

  • Bicyclic Framework : The bicyclo[2.2.2]octane moiety provides a rigid structure that can influence the compound's interaction with biological targets.
  • Ethoxy Group : The ethoxy substituent may enhance lipophilicity and modulate biological activity.
  • Aldehyde Functionality : The aldehyde group is often involved in various chemical reactions, including nucleophilic attacks, which can be crucial for its biological interactions.

Antiviral Activity

Recent studies have indicated that compounds containing the bicyclo[2.2.2]octane scaffold exhibit promising antiviral properties, particularly against SARS-CoV-2. For instance, research has shown that structurally similar bicyclo[2.2.2]octenes can inhibit the main protease (3CL pro) of SARS-CoV-2, with some derivatives demonstrating micromolar range activity (IC50 = 102.2 μM) . This suggests that this compound may also possess similar antiviral efficacy due to its structural resemblance.

Enzyme Inhibition

The compound's potential as an inhibitor of various enzymes has been explored in several studies:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Compounds based on the bicyclo[2.2.2]octane structure have been identified as inhibitors of this enzyme, which plays a significant role in cortisol metabolism and is implicated in metabolic disorders .
  • Protease Inhibition : The rigid structure allows for specific interactions with proteases, making it a candidate for drug design against viral infections and other diseases where protease activity is crucial.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of bicyclo[2.2.2]octane derivatives:

StudyCompoundActivityFindings
11aSARS-CoV-2 Main Protease InhibitionDemonstrated IC50 of 102.2 μM; molecular docking suggested favorable interactions with active site residues
Bicyclo[2.2.2]octane derivatives11β-HSD1 InhibitionIdentified as effective inhibitors, suggesting potential for treating metabolic disorders

These findings indicate that this compound could be a valuable scaffold for developing new therapeutic agents.

The mechanisms through which this compound exerts its biological effects include:

  • Non-covalent Interactions : Its rigid structure allows for optimal positioning during binding to target proteins, facilitating strong non-covalent interactions.
  • Modulation of Enzyme Activity : By inhibiting key enzymes like 11β-HSD1 and proteases, this compound may alter metabolic pathways and viral replication processes.

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